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Compound of Interest

Compound Name: Atrasentan

Cat. No.: B1666376

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) for researchers, scientists, and drug development professionals working with
Atrasentan. The following resources are designed to address specific issues related to
confounding variables that may be encountered during clinical trials.

Frequently Asked Questions (FAQs)

Q1: What are the most common confounding variables in Atrasentan clinical trials for kidney
diseases like IgA Nephropathy (IgAN) and diabetic nephropathy?

Al: Based on major clinical trials such as ALIGN and SONAR, the most critical confounding
variables to consider are:

o Baseline Kidney Function: Measured by the estimated glomerular filtration rate (eGFR).
Patients with lower baseline eGFR may have a different disease progression and response
to treatment.

o Proteinuria/Albuminuria: The level of protein or albumin in the urine at baseline, often
measured as the urine protein-to-creatinine ratio (UPCR) or urine albumin-to-creatinine ratio
(UACR), is a strong predictor of kidney disease progression.

e Blood Pressure: Baseline systolic and diastolic blood pressure can influence renal outcomes
and may be affected by Atrasentan.
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» Concomitant Medications: The use of other medications that affect the kidney, such as
Renin-Angiotensin System (RAS) inhibitors (e.g., ACE inhibitors, ARBs) and SGLT2
inhibitors, is a significant confounder.

» Age, Sex, and Race: These demographic factors can influence disease progression and
drug metabolism.

o Pre-trial eGFR Slope: The rate of kidney function decline before entering the trial can be a
powerful predictor of future progression and treatment response.

Q2: How can | control for the confounding effect of baseline kidney function and proteinuria in
my Atrasentan trial?

A2: Several strategies can be employed:

Restriction through Eligibility Criteria: Define strict inclusion and exclusion criteria for eGFR
and proteinuria levels. For example, the ALIGN trial included patients with an eGFR = 30
ml/min per 1.73 m2 and total protein excretion = 1 g/day .[1]

Stratified Randomization: Stratify participants at randomization based on baseline eGFR and
proteinuria levels. This ensures a balanced distribution of these key confounders between
the treatment and placebo groups. The ALIGN trial, for instance, could have stratification
arms for different baseline eGFR and UPCR categories.

Covariate Adjustment in Statistical Analysis: Use multivariable regression models (e.g.,
ANCOVA, Cox proportional hazards models) to adjust for baseline eGFR and proteinuria as
covariates in the final analysis. This statistically controls for their influence on the treatment
effect.

Q3: What is an "enrichment period" as seen in the SONAR trial, and how does it help mitigate
confounding?

A3: An enrichment period is a run-in phase of a clinical trial where all participants receive the
active drug (Atrasentan in the case of the SONAR trial).[2] This strategy helps to:

« |dentify Responders: It allows researchers to identify patients who show a favorable
response to the drug (e.g., a significant reduction in albuminuria) and are more likely to
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benefit from continued treatment.[2]

o Assess Tolerability: It helps to exclude patients who experience significant side effects, such
as fluid retention, before they are randomized.

» Reduce Heterogeneity: By selecting a more homogenous group of “responders” for
randomization, the enrichment design can increase the statistical power to detect a
treatment effect and reduce confounding from variability in drug response.

Q4: My analysis shows a significant treatment effect, but I'm concerned about residual
confounding. What should | do?

A4: If you suspect residual confounding, consider the following:

o Sensitivity Analyses: Conduct sensitivity analyses to assess the robustness of your findings.
This could involve:

o Changing the set of covariates in your regression model.

o Using different statistical methods to control for confounding (e.g., propensity score
matching).

o Analyzing specific subgroups to see if the treatment effect is consistent.

e Propensity Score Matching (PSM): If your trial has a non-randomized or observational
component, PSM can be a powerful tool. It involves creating a "matched” sample of treated
and untreated subjects who have a similar probability (propensity score) of receiving the
treatment based on their baseline characteristics. This helps to balance the distribution of
observed confounders between the groups.

Troubleshooting Guides

Issue: High variability in treatment response to
Atrasentan.

Possible Cause: Underlying differences in patient characteristics (confounding variables) that
were not adequately controlled for.
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Troubleshooting Steps:

« Stratify by Baseline Risk: Analyze the treatment effect in subgroups stratified by key baseline
confounders such as:

o eGFR (e.g., <45 vs. 245 mL/min/1.73 m?)
o Proteinuria/Albuminuria (e.g., UPCR <1500 vs. 21500 mg/qg)
o Pre-trial eGFR slope (if available)

o Multivariable Regression Analysis: Implement a multivariable regression model to adjust for
a comprehensive set of baseline covariates simultaneously. Ensure to include clinically
relevant variables and those that differ between treatment groups at baseline.

 Investigate Pharmacokinetics: Individual differences in drug exposure (AUC) can contribute
to response variability. If pharmacokinetic data is available, explore the relationship between
Atrasentan exposure and clinical outcomes.

Issue: Unexpectedly high incidence of adverse events
(e.g., fluid retention) in the Atrasentan arm.

Possible Cause: Imbalance in baseline risk factors for these adverse events between the
treatment and placebo groups.

Troubleshooting Steps:

o Compare Baseline Characteristics: Carefully compare the baseline characteristics of patients
who experienced the adverse event with those who did not, within each treatment arm. Pay
close attention to factors like baseline eGFR, history of heart failure, and diuretic use.

o Logistic Regression Analysis: Use logistic regression to identify predictors of the adverse
event, including treatment assignment and other potential confounders. This can help to
disentangle the effect of the drug from the influence of other risk factors.

» Review Eligibility Criteria: For future trials, consider refining the inclusion/exclusion criteria to
exclude patients at very high risk for specific adverse events. For example, the ALIGN trial
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excluded patients with a BNP value of > 200 pg/mL at screening.

Data Presentation

Table 1: Baseline Characteristics of Patients in the ALIGN Trial (Main Stratum)

Characteristic Atrasentan (N=135) Placebo (N=135)
Age (years), mean (SD) 45.7 (12.94) 44.1 (11.03)

Sex, n (%)

Male 78 (57.8%) 76 (56.3%)
Female 57 (42.2%) 59 (43.7%)

Race, n (%)

White 63 (46.7%) 65 (48.1%)
Asian 61 (45.2%) 59 (43.7%)
Black or African American 4 (3.0%) 3 (2.2%)
Other 7 (5.2%) 8 (5.9%)

eGFR (mL/min/1.73 m2), mean

58.28 (23.750)
(SD)

59.49 (24.417)

24-hr UPCR (mg/g), median

1435.7 (1006.7 to 1988.6)
(IQR)

1429.2 (1100.9 to 1918.3)

Systolic Blood Pressure
124.1 (12.7)
(mmHg), mean (SD)

123.8 (13.1)

On RAS inhibitor at baseline, n

135 (100%)
(%)

135 (100%)

On SGLT2i at baseline, n (%) 4 (3.0%)

4 (3.0%)

Data adapted from the ALIGN Phase 3 Trial interim analysis presentation.
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Table 2: Baseline Characteristics of Responders and Non-Responders in the SONAR Trial
Enrichment Period

. Responders (UACR Non-Responders (UACR
Characteristic . .
reduction =230%) reduction <30%)
Number of Patients 2648 1020
Median UACR at start of
_ 802 920
enrichment (mg/g)
Mean change in UACR after 6
-48.8 -1.2
weeks of Atrasentan (%)
Mean change in systolic BP
-4.1 -2.9
(mmHg)
Mean change in eGFR
-3.1 -2.2

(mL/min/1.73 m2)

Data adapted from the SONAR trial baseline characteristics publication.

Experimental Protocols
Protocol 1: Stratified Randomization

Objective: To ensure a balanced distribution of key confounding variables (e.g., baseline eGFR
and proteinuria) between treatment and placebo groups.

Methodology:

o Define Stratification Factors: Identify the most critical prognostic factors that could confound
the trial results. For Atrasentan trials in nephrology, these are typically baseline eGFR and
baseline proteinuria (UPCR or UACR).

o Establish Strata: For each factor, define clinically meaningful categories. For example:
o Baseline eGFR: <45 vs. 245 mL/min/1.73 m?

o Baseline UPCR: <1500 vs. 21500 mg/g

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://www.benchchem.com/product/b1666376?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666376?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Troubleshooting & Optimization

Check Availability & Pricing

e Implement Randomization: Use a centralized randomization system (e.g., Interactive Web
Response System - IWRS) to assign patients to treatment or placebo within each stratum.
This ensures that for each combination of eGFR and UPCR categories, there will be an
approximately equal number of patients in the Atrasentan and placebo arms.

Protocol 2: Multivariable Regression Analysis for
Covariate Adjustment

Objective: To statistically control for the effects of multiple confounding variables when
estimating the treatment effect of Atrasentan.

Methodology:

e Prespecify Covariates: In the statistical analysis plan, pre-specify the baseline covariates
that will be included in the regression model. This decision should be based on clinical
knowledge of prognostic factors for the primary outcome. For Atrasentan trials, a typical
model for a continuous outcome (e.g., change in eGFR) might include:

o Treatment group (Atrasentan vs. Placebo)

o Baseline eGFR

o Baseline proteinuria (log-transformed)

o Baseline systolic blood pressure

o Age

o Sex

o Race

o Use of concomitant RAS and SGLT2 inhibitors

o Select Appropriate Model: Choose a regression model that is appropriate for the primary
outcome variable.
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o For a continuous outcome like change in eGFR, an Analysis of Covariance (ANCOVA)
model can be used.

o For a time-to-event outcome like a composite renal endpoint, a Cox proportional hazards
model is appropriate.

o Model Fitting and Interpretation: Fit the regression model to the trial data. The coefficient for
the treatment group variable will represent the estimated treatment effect of Atrasentan after
adjusting for the influence of the other covariates in the model.

Protocol 3: Propensity Score Matching (lllustrative
Example)

Objective: To create a balanced cohort for comparing outcomes in an observational or non-
randomized component of a study.

Methodology:

« ldentify Covariates: Select a comprehensive set of baseline covariates that are likely to be
associated with both treatment assignment and the outcome.

o Estimate Propensity Scores: Use a logistic regression model to predict the probability of a
patient receiving Atrasentan based on the selected baseline covariates. The predicted
probability for each patient is their propensity score.

e Matching: For each patient in the Atrasentan group, identify one or more patients in the
control group with a similar propensity score (e.g., using nearest-neighbor matching within a
specified caliper).

¢ Assess Balance: After matching, check that the baseline covariates are well-balanced
between the new Atrasentan and control groups. Standardized mean differences are often
used for this purpose.

e Outcome Analysis: Analyze the outcome of interest in the matched cohort.

Mandatory Visualization
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Caption: Atrasentan Signaling Pathway
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Caption: Workflow for Mitigating Confounding Variables
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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